Cas no 1823850-60-7 (2-(Isoquinolin-5-yl)propanenitrile)

2-(Isoquinolin-5-yl)propanenitrile 化学的及び物理的性質
名前と識別子
-
- 2-(isoquinolin-5-yl)propanenitrile
- 1823850-60-7
- EN300-1856172
- 2-(Isoquinolin-5-yl)propanenitrile
-
- インチ: 1S/C12H10N2/c1-9(7-13)11-4-2-3-10-8-14-6-5-12(10)11/h2-6,8-9H,1H3
- InChIKey: LAZWSMXYWADGOW-UHFFFAOYSA-N
- ほほえんだ: N1C=CC2=C(C=1)C=CC=C2C(C#N)C
計算された属性
- せいみつぶんしりょう: 182.084398327g/mol
- どういたいしつりょう: 182.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
2-(Isoquinolin-5-yl)propanenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1856172-0.05g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 0.05g |
$792.0 | 2023-09-18 | ||
Enamine | EN300-1856172-2.5g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 2.5g |
$1848.0 | 2023-09-18 | ||
Enamine | EN300-1856172-1.0g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 1g |
$943.0 | 2023-06-01 | ||
Enamine | EN300-1856172-10g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 10g |
$4052.0 | 2023-09-18 | ||
Enamine | EN300-1856172-1g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1856172-0.5g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1856172-10.0g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 10g |
$4052.0 | 2023-06-01 | ||
Enamine | EN300-1856172-5.0g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 5g |
$2732.0 | 2023-06-01 | ||
Enamine | EN300-1856172-0.1g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 0.1g |
$829.0 | 2023-09-18 | ||
Enamine | EN300-1856172-0.25g |
2-(isoquinolin-5-yl)propanenitrile |
1823850-60-7 | 0.25g |
$867.0 | 2023-09-18 |
2-(Isoquinolin-5-yl)propanenitrile 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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6. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
2-(Isoquinolin-5-yl)propanenitrileに関する追加情報
Introduction to 2-(Isoquinolin-5-yl)propanenitrile (CAS No. 1823850-60-7)
2-(Isoquinolin-5-yl)propanenitrile, identified by the Chemical Abstracts Service Number (CAS No.) 1823850-60-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a nitrile functional group attached to an isopropyl chain that links to an isquinoline core, has garnered attention due to its structural complexity and potential biological activities. The isquinoline moiety, a nitrogen-containing heterocycle, is well-documented for its role in various pharmacological applications, making 2-(isoquinolin-5-yl)propanenitrile a compound of considerable interest in drug discovery and medicinal chemistry.
The synthesis of 2-(isoquinolin-5-yl)propanenitrile involves multi-step organic transformations, typically starting from readily available precursors such as 5-bromoisoquinoline. The introduction of the nitrile group at the propyl position requires careful selection of reaction conditions to ensure high yield and purity. Recent advances in catalytic methods have enabled more efficient and environmentally friendly routes to this compound, aligning with the growing emphasis on green chemistry principles in industrial and academic settings.
In the context of pharmaceutical research, 2-(isoquinolin-5-yl)propanenitrile has been investigated for its potential as a scaffold or intermediate in the development of novel therapeutic agents. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The nitrile group further expands the chemical space available for functionalization, allowing for the design of molecules with tailored pharmacokinetic profiles. Several studies have highlighted the importance of optimizing the substitution pattern on the isoquinoline ring to enhance binding affinity and selectivity for target enzymes or receptors.
Recent publications have explored the pharmacological properties of 2-(isoquinolin-5-yl)propanenitrile and its derivatives. For instance, researchers have demonstrated its ability to modulate certain kinases involved in cancer progression. The compound's interaction with biological targets is often studied using computational methods such as molecular docking, which helps predict binding modes and affinities. These computational approaches are complemented by experimental validations, including enzyme inhibition assays and cellular-based assays, to confirm the biological relevance of initial findings.
The structural features of 2-(isoquinolin-5-yl)propanenitrile make it a versatile building block for medicinal chemists. The presence of both aromatic and aliphatic components allows for diverse chemical modifications, enabling the exploration of multiple drug-like properties. For example, functionalization at the nitrile group can introduce solubility-enhancing moieties or alter metabolic stability. Similarly, modifications at the isoquinoline core can fine-tune electronic properties and influence receptor interactions.
Industrial applications of 2-(isoquinolin-5-yl)propanenitrile are also emerging, particularly in the realm of agrochemicals and material science. The compound's unique electronic structure makes it a candidate for use in organic semiconductors or as a precursor for more complex materials with specialized properties. As research continues to uncover new applications, the demand for high-purity 2-(isoquinolin-5-yl)propanenitrile is expected to grow.
Quality control and analytical techniques play a crucial role in ensuring the consistency and reliability of 2-(isoquinolin-5-yl)propanenitrile across different batches. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods for characterization. These techniques not only confirm the identity and purity of the compound but also provide insights into its chemical behavior under various conditions.
The future direction of research on 2-(isoquinolin-5-yl)propanenitrile is likely to focus on expanding its chemical diversity through novel synthetic strategies and exploring its potential in emerging therapeutic areas. Collaborative efforts between academia and industry will be essential in translating laboratory findings into tangible applications. As our understanding of biological systems continues to evolve, compounds like 2-(isoquinolin-5-yl)propanenitrile will remain at the forefront of innovation in chemical biology and drug development.
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